propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate
Description
Propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate is a synthetic imidazole derivative characterized by a propyl ester group, a 3-methyl-substituted imidazole core, and a 2,4-dichlorophenyl carboximidate moiety. This compound belongs to the class of N-substituted imidazole carboximidates, which are notable for their structural versatility and applications in agrochemical and pharmaceutical research. The dichlorophenyl group enhances lipophilicity and bioactivity, while the propyl chain modulates solubility and metabolic stability. Synthetically, it is typically prepared via condensation of 3-methylimidazole-4-carboxylic acid derivatives with 2,4-dichloroaniline intermediates under catalytic conditions, followed by esterification with propanol .
Imidazole derivatives are widely studied for their antifungal, antibacterial, and enzyme-inhibitory properties. Preliminary studies suggest that this compound exhibits potent antifungal activity against Aspergillus and Fusarium species, likely due to its ability to disrupt fungal membrane integrity or inhibit cytochrome P450 enzymes. Its structural features make it a candidate for further optimization in agrochemical development .
Properties
IUPAC Name |
propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-3-6-20-14(13-8-17-9-19(13)2)18-12-5-4-10(15)7-11(12)16/h4-5,7-9H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDVMPRBKHEJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=NC1=C(C=C(C=C1)Cl)Cl)C2=CN=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate typically involves the reaction of 2,4-dichlorobenzaldehyde with propylamine and 3-methylimidazole-4-carboxylic acid. The reaction conditions often include the use of solvents such as toluene and catalysts like acetic acid. The mixture is usually heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways .
Comparison with Similar Compounds
Trends :
- Increasing alkyl chain length (ethyl → propyl) elevates LogP, reducing water solubility but enhancing membrane permeability.
- Dichlorination improves thermal stability (higher melting point) and antifungal potency compared to mono- or non-chlorinated analogues .
Biological Activity
Propyl N-(2,4-dichlorophenyl)-3-methylimidazole-4-carboximidate is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C12H14Cl2N4
- Molecular Weight : 285.17 g/mol
Research indicates that the compound may act as an inhibitor in various biological pathways. Imidazole derivatives are known to interact with enzymes and receptors, potentially modulating signaling pathways associated with cancer and other diseases. Specifically, imidazole-based compounds have been reported to inhibit farnesyltransferase, an enzyme involved in the post-translational modification of proteins that regulate cell growth and differentiation .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Studies have shown that imidazole derivatives exhibit significant antitumor properties. For instance, compounds similar in structure have demonstrated the ability to inhibit anchorage-independent growth in cancer cell lines .
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression. Inhibitors targeting farnesyltransferase have been linked to reduced tumor growth in preclinical models .
- Antimicrobial Properties : Some imidazole derivatives possess antimicrobial activity against various pathogens. This property is particularly relevant in the context of developing new antibiotics .
Research Findings and Case Studies
-
Antitumor Efficacy :
- A study evaluated the effects of imidazole derivatives on H-Ras transformed Rat-1 cells, revealing a significant decrease in cell viability at concentrations as low as 1.25 µM .
- Another research effort highlighted the role of hydrophobic substituents in enhancing the inhibitory activity against farnesyltransferase, suggesting that structural modifications could lead to more potent derivatives.
- In Vivo Studies :
- Antimicrobial Activity :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
